molecular formula C20H20N2O3S B2473174 ethyl 2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate CAS No. 1217652-04-4

ethyl 2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B2473174
CAS No.: 1217652-04-4
M. Wt: 368.45
InChI Key: UQRDCTYGKBRXAI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a heterocyclic compound featuring a benzoxadiazocine core—a bicyclic system fused with a benzene ring and oxygen-nitrogen heteroatoms. The structure includes a rigid 2,6-methano bridge, a thioxo (C=S) group at position 4, and substituents such as a phenyl ring (position 3), methyl group (position 2), and an ethyl ester (position 11).

The compound’s crystallographic parameters were likely refined using SHELXL, a standard tool for small-molecule structural analysis .

Properties

IUPAC Name

ethyl 9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-3-24-18(23)16-17-14-11-7-8-12-15(14)25-20(16,2)22(19(26)21-17)13-9-5-4-6-10-13/h4-12,16-17H,3H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRDCTYGKBRXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C21H22N2O4S
  • Molecular Weight : 398.48 g/mol

Structural Characteristics

The compound features a complex bicyclic structure that includes thioxo and methano groups, which are critical for its biological activity. The presence of phenyl and methyl substituents also contributes to its pharmacological properties.

Antioxidant Properties

Research indicates that compounds related to ethyl 2-methyl-3-phenyl-4-thioxo have demonstrated significant antioxidant activities. These activities are often measured using various assays, including:

  • DPPH radical scavenging
  • Nitric oxide scavenging
  • Iron-induced lipid peroxidation inhibition

Table 1 summarizes the antioxidant activity of related compounds:

Compound NameDPPH Scavenging (%)Nitric Oxide Scavenging (%)Lipid Peroxidation Inhibition (%)
Compound A857570
Compound B908075
Ethyl Compound887872

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it was tested against:

  • Staphylococcus aureus
  • Bacillus subtilis
  • Escherichia coli

The diameter of the inhibition zones provides a quantitative measure of its antibacterial efficacy.

Table 2 displays the results of antimicrobial tests:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis18
Escherichia coli12

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that ethyl 2-methyl-3-phenyl-4-thioxo exhibits selective toxicity towards cancer cell lines while sparing normal cells. This is crucial for therapeutic applications in oncology.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study by Madhavi et al. synthesized several derivatives of ethyl benzoxadiazocine compounds and evaluated their biological activities. The research highlighted that modifications in the phenyl ring significantly influenced both antioxidant and antibacterial activities .
  • Anticancer Potential : Another investigation focused on the anticancer properties of related compounds, revealing that certain structural modifications enhanced their efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was particularly noted.
  • Mechanistic Insights : Mechanistic studies suggest that the biological activity may be attributed to the compound's ability to interact with cellular signaling pathways involved in oxidative stress response and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its benzoxadiazocine core and substituent arrangement. Below, it is compared to analogs from pesticide chemistry () and hypothetical structural derivatives.

Core Structure and Functional Groups

Target Compound :

  • Core: Benzoxadiazocine with a 2,6-methano bridge.
  • Key Groups : Thioxo (C=S), ethyl ester, phenyl, methyl.
  • Rigidity: High due to the methano bridge.

Comparison with Sulfonylurea Herbicides () :
Examples include Metsulfuron methyl ester and Ethametsulfuron methyl ester:

  • Core : 1,3,5-Triazine ring fused with a sulfonylurea-benzoate system.
  • Key Groups : Sulfonylurea linker, methyl/ethoxy substituents, methyl ester.
  • Rigidity : Moderate; triazine allows planar geometry, but lacks bridged systems.

Structural Implications :

  • The thioxo group may increase metabolic stability relative to oxo (C=O) groups in sulfonylureas due to sulfur’s reduced hydrogen-bonding capacity .
Physicochemical Properties (Hypothetical Analysis)
Property Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Molecular Weight ~400–450 g/mol (estimated) ~350–400 g/mol
LogP (Lipophilicity) Higher (ethyl ester vs. methyl) Moderate (methyl ester, polar sulfonylurea)
Solubility Low in water (ester, phenyl) Moderate (polar substituents)
Conformational Flexibility Rigid (methano bridge) Flexible (single bonds in sulfonylurea linker)

Q & A

Q. How can machine learning improve predictive modeling of synthetic pathways for novel analogs?

  • Methodological Answer : Train neural networks on reaction databases (e.g., Reaxys) using descriptors like atom-pair fingerprints and electronic parameters. Validate models via leave-one-out cross-validation, prioritizing routes with >80% predicted success rates .

Educational & Collaborative Research

Q. What pedagogical frameworks integrate this compound’s synthesis into undergraduate chemistry curricula?

  • Methodological Answer : Develop a modular lab protocol emphasizing green chemistry principles (e.g., solvent-free steps, room-temperature reactions). Include computational modules (e.g., Gaussian tutorials) to teach structure-property relationships, aligning with CRDC’s focus on reactor design education .

Q. How can interdisciplinary teams address challenges in data reproducibility for this compound?

  • Methodological Answer : Establish shared digital repositories with standardized metadata (e.g., reaction pH, purity thresholds). Use blockchain-enabled platforms to track data provenance and ensure transparency in collaborative studies .

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